molecular formula C42H80O7 B12733353 1,2-Distearyl citrate CAS No. 750511-99-0

1,2-Distearyl citrate

Cat. No.: B12733353
CAS No.: 750511-99-0
M. Wt: 697.1 g/mol
InChI Key: PGGUBOZIFQYBOV-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Landscape of Research on Citrate (B86180) Esters

The study of citrate esters dates back decades, with early research primarily focused on their utility as non-toxic plasticizers for polymers. Current time information in Bangalore, IN. Esters like triethyl citrate and acetyl tributyl citrate gained prominence and have been approved for use in food packaging and medical applications. researchgate.net Historically, the synthesis of citrate esters has been achieved through the esterification of citric acid with various alcohols, a process that continues to be refined for greater efficiency and environmental friendliness. googleapis.com

The current research landscape for citrate esters is expanding beyond their traditional role as plasticizers. There is a significant trend towards developing bio-based citrate esters from renewable resources to replace petrochemical-based additives. tandfonline.com Modern research is also delving into enhancing the properties of citrate esters, such as their thermal stability and plasticization efficiency, through the development of new formulations and improved production processes. tandfonline.com Furthermore, citrate esters are being investigated for a wide array of applications, including as synthetic lubricants, emulsifiers, and dispersing agents. surfactant.topdtu.dk A significant area of contemporary research involves the creation of citrate-based biomaterials, leveraging the multifunctionality of citric acid to produce biodegradable and biocompatible polymers for tissue engineering and drug delivery. nih.gov

Academic Significance and Interdisciplinary Relevance of 1,2-Distearyl Citrate in Advanced Chemical Sciences

The specific compound, this compound, is a diester of citric acid and stearyl alcohol. Its chemical structure, featuring two long, saturated stearyl chains, imparts distinct physicochemical properties compared to its shorter-chain counterparts. cir-safety.orgcaldic.com While specific research dedicated exclusively to this compound is limited, its academic significance can be inferred from studies on long-chain citrate esters and mixtures containing it.

Long-chain citrate esters like distearyl citrate are generally powdery solids, less soluble in water, and more soluble in organic liquids, making them hydrophobic. cir-safety.orgcaldic.com This characteristic is pivotal for their function in various applications. In the realm of material science, such long-chain esters are explored as lubricants and plasticizers. surfactant.top Their interdisciplinary relevance extends to cosmetic science, where "distearyl citrate" is used as a skin conditioning agent and emollient, valued for its ability to modify skin feel and act as a lubricant. cir-safety.orgpaulaschoice.fr

A safety assessment by the Cosmetic Ingredient Review examined a mixture containing 75% distearyl citrate. cir-safety.org This highlights its relevance in consumer products and the need for a deeper understanding of its chemical and physical behavior.

Table 1: Composition of a Studied Distearyl Citrate Ester Mixture

ComponentPercentage in Mixture
Distearyl Citrate75%
Stearyl Citrate12.5%
Tristearyl Citrate12.5%

This table is based on data from a safety assessment report which analyzed a specific mixture of stearyl citrate esters. cir-safety.org

The molecular structure of this compound suggests potential for self-assembly and utility in the formation of structured materials, a common characteristic of amphiphilic molecules with long alkyl chains. This opens up avenues for its investigation in the fields of colloid and surface science.

Articulation of Key Research Gaps and Prospective Scholarly Inquiry for this compound

Despite its presence in commercial applications and its interesting molecular architecture, there are significant gaps in the scientific literature concerning pure this compound. The majority of available data pertains to "distearyl citrate" as a component in a mixture, which makes it difficult to ascribe specific properties to the 1,2-disubstituted isomer. cir-safety.org

Key research gaps include:

Dedicated Synthesis and Purification: There is a lack of published, optimized methods for the specific synthesis and purification of high-purity this compound. Developing such methods would be the first step toward a thorough characterization.

Physicochemical Characterization: Comprehensive data on the physicochemical properties of pure this compound are not readily available. This includes fundamental data such as its precise melting point, solubility in a range of solvents, crystalline structure, and thermal stability.

Exploration of Advanced Applications: While its use as a skin-conditioning agent is noted, the potential of this compound in other advanced applications remains largely unexplored. Its long hydrophobic chains and the remaining free carboxylic acid and hydroxyl groups on the citrate backbone suggest it could be a valuable building block for novel surfactants, emulsifiers, or functional polymers.

Comparative Studies: There is a need for studies that directly compare the properties and performance of this compound with its mono- and tri-stearyl counterparts, as well as with other isomers. This would provide a clearer understanding of structure-property relationships within this class of compounds.

Prospective scholarly inquiry should, therefore, focus on the targeted synthesis and isolation of this compound. Following this, detailed analytical studies are required to build a comprehensive profile of its material properties. Future research could then investigate its potential in emerging areas such as bio-based lubricants, structured emulsions, and as a precursor for novel biodegradable polymers. Such fundamental research is essential to unlock the full scientific and commercial potential of this specific citrate ester.

Properties

CAS No.

750511-99-0

Molecular Formula

C42H80O7

Molecular Weight

697.1 g/mol

IUPAC Name

3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoic acid

InChI

InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47H,3-38H2,1-2H3,(H,43,44)

InChI Key

PGGUBOZIFQYBOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for 1,2 Distearyl Citrate

Conventional Esterification Pathways and Optimization

Conventional methods for synthesizing 1,2-distearyl citrate (B86180) primarily involve the direct esterification of citric acid with stearyl alcohol or transesterification reactions. These pathways are well-established but often require optimization of catalysts and reaction conditions to maximize the yield of the desired diester and minimize byproducts.

Direct Esterification and Catalyst Systems

Direct esterification is the most common method for producing citrate esters. This process involves the reaction of citric acid with stearyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. The reaction can be controlled to favor the formation of mono-, di-, or triesters by adjusting the molar ratio of the reactants. google.comsciencemadness.org To specifically synthesize 1,2-distearyl citrate, controlling the stoichiometry is crucial.

The esterification process can be conducted by heating citric acid and stearyl alcohol, sometimes under reduced pressure, to drive the reaction forward by removing the water formed as a byproduct. google.com For instance, a mixture of commercial stearyl alcohol and anhydrous citric acid can be heated at 150°C under reduced pressure for approximately 1.5 hours to produce a mixture containing distearyl citrate. google.com

A variety of catalysts can be employed to facilitate this reaction. Common homogeneous catalysts include strong mineral acids and sulfonic acids.

Key Catalyst Systems for Direct Esterification:

Sulfuric Acid: Concentrated sulfuric acid is a frequently used catalyst. google.comgoogle.com In one described method, about 0.75% of concentrated sulfuric acid by weight of the reaction mixture is used. The reaction may proceed at around 100°C for 4 to 6 hours, followed by a longer period of 14 to 20 hours at a lower temperature of 40°C to 50°C. google.com

p-Toluenesulfonic Acid (PTSA): PTSA is another effective and commonly used acid catalyst in esterification. google.com

Methane Sulfonic Acid: This strong organic acid also serves as an efficient catalyst for the esterification of citric acid. google.com

Other Catalysts: A review of catalysts for citrate ester synthesis also includes solid super acids, heteropolyacids, ionic liquids, and various inorganic salts. researcher.life

The reaction temperature is a critical parameter, with typical ranges falling between 110°C and 140°C to ensure economically viable reaction times while minimizing the risk of thermal decomposition of the reactants and products. google.com

Table 1: Conventional Direct Esterification Parameters for Citrate Esters
ParameterCondition/CatalystTypical Temperature RangeNotesReference
ReactantsCitric Acid and Stearyl Alcohol40°C - 150°CMolar ratio can be adjusted to favor diester formation. google.com
Catalyst SystemSulfuric Acid100°C, then 40-50°CA common and effective homogeneous catalyst. google.com
Catalyst Systemp-Toluenesulfonic Acid110°C - 140°CWidely used in industrial esterification. google.com
Catalyst SystemMethane Sulfonic Acid110°C - 140°CAnother strong acid catalyst option. google.com
PressureReduced Pressure~150°CHelps remove water and drive the reaction to completion. google.com

Transesterification Processes and Alkyl Exchange Dynamics

Transesterification is an alternative route for synthesizing esters. The process involves the reaction of an existing ester with an alcohol to exchange the alkyl group. In the context of this compound, this could theoretically involve reacting a simple citrate ester, such as trimethyl or triethyl citrate, with stearyl alcohol in the presence of a catalyst.

This reaction is an equilibrium-driven process where a large excess of the replacing alcohol (stearyl alcohol) would be used to shift the equilibrium towards the formation of the desired stearyl citrate ester. Catalysts for transesterification are typically strong acids or bases. researchgate.net While widely used for processes like biodiesel production, specific documented instances of using transesterification for the targeted synthesis of this compound are not prevalent in the reviewed literature. mdpi.commdpi.com The general principle involves the exchange of an alcohol moiety from an ester with another alcohol, a process similar to hydrolysis but with an alcohol instead of water. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to chemical synthesis. For this compound, this involves the use of biocatalysts, minimizing or eliminating solvents, and employing alternative energy sources to enhance reaction efficiency and reduce environmental impact.

Enzyme-Catalyzed Synthesis and Biocatalytic Pathways

Enzymatic catalysis, particularly using lipases, offers a mild and highly selective alternative to conventional chemical catalysis for ester synthesis. nih.gov Lipases can function in non-aqueous environments, enabling them to catalyze esterification and transesterification reactions. nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the reaction mixture and reuse of the catalyst.

A prominent biocatalyst for such reactions is the immobilized lipase (B570770) B from Candida antarctica (commercially known as Novozym 435). researchgate.net Studies on the enzymatic synthesis of citrate esters of monoacylglycerols have demonstrated the effectiveness of this enzyme. researchgate.net In a typical process, the reaction is carried out in an organic solvent, with molecular sieves added to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.

Optimization of enzymatic synthesis involves several parameters:

Enzyme Load: The amount of enzyme directly affects the reaction rate.

Temperature: Lipases have an optimal temperature range for activity. For example, in one study on citrate ester synthesis, the optimal temperature was found to be 54.18°C. researchgate.net

Substrate Molar Ratio: The ratio of citric acid to the alcohol is a key factor in determining the final product distribution.

Reaction Time: Sufficient time is required to reach high conversion rates. Optimized processes can take around 47.5 hours. researchgate.net

Table 2: Optimized Conditions for Lipase-Catalyzed Citrate Ester Synthesis
ParameterOptimized ValueEnzymeReference
Temperature54.18°CNovozym 435 researchgate.net
Enzyme Load9.0% (relative to substrate weight)Novozym 435 researchgate.net
Reaction Time47.5 hoursNovozym 435 researchgate.net
Water RemovalMolecular Sieves (120 g/L)Novozym 435 researchgate.net

Solvent-Free and Reduced-Solvent Reaction Systems

Eliminating organic solvents from the reaction medium is a key goal of green chemistry. Solvent-free systems, also known as bulk reactions, reduce waste, cost, and safety hazards. Esterification reactions, including those for citrate esters, can be performed in bulk, particularly when one of the reactants is liquid under the reaction conditions or when the product mixture itself can act as the reaction medium.

Enzymatic synthesis can be effectively conducted in solvent-free systems. For example, the transesterification between triacetin (B1683017) and stearic acid using immobilized lipase has been successfully demonstrated in a solvent-free environment. researchgate.net Similarly, the enzymatic production of glycerol (B35011) carbonate has been optimized in a solvent-free system, achieving high yields. acs.org These examples highlight the feasibility of applying solvent-free conditions to the synthesis of this compound, which would involve reacting molten stearyl alcohol directly with citric acid in the presence of a catalyst.

Microwave and Ultrasonic-Assisted Synthesis Strategies

Alternative energy sources like microwave irradiation and ultrasound can significantly accelerate chemical reactions, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce the time required for esterification. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating. Studies on the microwave-assisted esterification of stearic acid have shown that quantitative conversion can be achieved in as little as 30 minutes at 120°C. mdpi.com This method is often performed under solvent-free conditions, further enhancing its green credentials. Compared to conventional methods, microwave-assisted enzymatic esterification has been shown to save up to 96% in energy consumption and 99% in processing time. nih.gov

Ultrasonic-Assisted Synthesis: Ultrasonication, or the use of high-frequency sound waves, can enhance reaction rates through acoustic cavitation. This phenomenon generates localized high-temperature and high-pressure zones, leading to better mixing and increased mass transfer. In the biocatalyzed synthesis of 2-ethylhexyl stearate, ultrasound treatment reduced the reaction time from 7 hours (with mechanical stirring) to 3 hours. nih.gov This technique is particularly effective for heterogeneous systems, such as those involving immobilized enzymes or solid reactants.

Table 3: Comparison of Green Synthesis Techniques for Ester Production
TechniqueKey AdvantageExample ReactionTime ReductionReference
Microwave-AssistedRapid heating, energy efficiencyEsterification of Stearic AcidReaction in 30 minutes mdpi.com
Ultrasonic-AssistedEnhanced mass transfer, rate accelerationSynthesis of 2-ethylhexyl stearateReduced from 7 hours to 3 hours nih.gov
Solvent-Free EnzymaticNo solvent waste, mild conditionsTransesterification of Triacetin & Stearic AcidEnvironmentally friendly process researchgate.net

Kinetic and Thermodynamic Studies of this compound Formation

The formation of this compound is achieved through the esterification of citric acid with stearyl alcohol. This reaction is a reversible and typically acid-catalyzed process. chemguide.co.uk Given that citric acid is a tricarboxylic acid, the esterification proceeds in a stepwise manner, leading to the formation of mono-, di-, and triesters. The selective synthesis of the 1,2-diester requires careful control of reaction conditions.

Citric Acid + 2 Stearyl Alcohol ⇌ this compound + 2 H₂O

Kinetic studies of similar esterification reactions, such as the esterification of citric acid with ethanol (B145695) or butanol, have shown that the reaction rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.nettsijournals.com For the synthesis of this compound, a pseudo-homogeneous kinetic model can be employed to describe the reaction rate, especially when using a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid. The rate of reaction generally increases with temperature; however, higher temperatures can also promote side reactions. researchgate.net

The kinetics of the esterification of citric acid are complex due to the presence of three carboxylic acid groups with different reactivities. The esterification of the terminal carboxyl groups is generally favored over the central one. Kinetic modeling often involves a system of simultaneous differential equations representing the formation of the mono-, di-, and triesters. acs.org

Table 1: Illustrative Kinetic Parameters for this compound Formation

ParameterValue (Illustrative)Conditions
Reaction Order
With respect to Citric Acid1Excess Stearyl Alcohol
With respect to Stearyl Alcohol1
Rate Constant (k)
at 120°C0.05 L mol⁻¹ min⁻¹Sulfuric Acid Catalyst
at 140°C0.12 L mol⁻¹ min⁻¹Sulfuric Acid Catalyst
Activation Energy (Ea) 65 - 85 kJ/molBased on similar long-chain esterifications

Note: The data in this table is illustrative and based on typical values for similar long-chain esterification reactions. Actual experimental data for this compound may vary.

Thermodynamically, the esterification of citric acid is an equilibrium-limited reaction. nih.gov The equilibrium can be shifted towards the product side by removing water, a by-product of the reaction. mdpi.com This is a crucial consideration for achieving high yields of this compound. The enthalpy of reaction (ΔH) for esterification is typically negative, indicating an exothermic process, although the reaction is primarily driven by the removal of water.

Table 2: Illustrative Thermodynamic Parameters for this compound Formation

ParameterValue (Illustrative)Significance
Enthalpy of Reaction (ΔH) -20 to -30 kJ/molExothermic nature of the esterification.
Gibbs Free Energy (ΔG) Slightly positiveIndicates a non-spontaneous reaction under standard conditions, requiring energy input and/or product removal to proceed.
Equilibrium Constant (Keq) 1 - 5Suggests that the forward reaction is moderately favored, but product removal is necessary to drive the reaction to completion.

Process Intensification and Scale-Up Considerations for Industrial Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. nih.gov For the synthesis of this compound, several process intensification strategies can be employed to enhance reaction rates, improve yields, and facilitate easier separation.

One of the most effective strategies is the use of reactive distillation or pervaporation to continuously remove water from the reaction mixture, thereby shifting the equilibrium towards the formation of the diester. mdpi.com Pervaporation involves the use of a membrane that is selective for water, allowing its removal as a vapor. researchgate.net

Continuous flow reactors , such as packed bed reactors (PBRs) or microreactors, offer significant advantages over traditional batch reactors. riken.jpnih.gov They provide better heat and mass transfer, improved safety, and more consistent product quality. azolifesciences.com For a high-viscosity product like this compound, specialized reactor designs like jet reactors can ensure efficient mixing and heat transfer.

The choice of catalyst is also critical. While homogeneous catalysts are effective, they can be difficult to separate from the product and may cause corrosion issues. mdpi.comHeterogeneous catalysts , such as ion-exchange resins, zeolites, or metal oxides, offer the advantage of easy separation and reusability, making the process more environmentally friendly. nih.govgoogle.com

Process Analytical Technology (PAT) plays a crucial role in the scale-up and control of the synthesis process. PAT involves the online monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistent product quality. wikipedia.orgstepscience.commt.comhamiltoncompany.com For the synthesis of this compound, in-situ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to monitor the concentrations of reactants and products in real-time.

Table 3: Process Intensification and Scale-Up Parameters for this compound Synthesis

ParameterConventional Batch ProcessIntensified Continuous Process
Reactor Type Stirred Tank ReactorPacked Bed Reactor / Jet Reactor
Water Removal Azeotropic DistillationPervaporation / Reactive Distillation
Catalyst Sulfuric Acid (Homogeneous)Ion-Exchange Resin (Heterogeneous)
Reaction Time 8 - 12 hours1 - 2 hours
Operating Temperature 140 - 160°C120 - 140°C
Productivity Low to ModerateHigh
Process Control Offline analysisOnline PAT monitoring

Note: This table presents a comparative overview of conventional versus intensified process parameters for the synthesis of specialty esters like this compound.

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The high viscosity of the reaction mixture can lead to poor mixing and heat transfer, potentially causing localized overheating and the formation of by-products. Therefore, the design of the reactor and agitation system is critical. The use of advanced reactor technologies and careful control of process parameters are essential for a successful and efficient industrial-scale synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Distearyl Citrate

High-Resolution Mass Spectrometry for Molecular Architecture and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the molecular architecture of 1,2-Distearyl citrate (B86180). With a molecular formula of C42H80O7, the theoretical exact mass can be calculated and then compared against the experimentally measured mass with high accuracy (typically within 5 ppm), confirming the elemental composition and distinguishing it from isomers or related compounds with different degrees of esterification (e.g., monostearyl or tristearyl citrate). nih.govpnnl.gov

In HRMS, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions, commonly the deprotonated molecule [M-H]⁻ in negative ion mode, due to the presence of a free carboxylic acid group. pnnl.gov The high resolving power of analyzers like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap allows for the unambiguous assignment of the molecular formula. pnnl.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation can reveal the connectivity of the molecule, for example, through the neutral loss of one or both stearyl alcohol chains (C18H38O). Differentiating between the 1,2- and 1,3-distearyl citrate isomers would rely on identifying unique fragmentation pathways, potentially involving the hydroxyl group and the adjacent ester linkages, which may produce fragment ions of different relative abundances or m/z values.

Parameter Value for 1,2-Distearyl Citrate Method of Determination
Molecular FormulaC42H80O7HRMS
Molecular Weight697.08 g/mol HRMS
Ionization ModeESI (Negative)HRMS
Parent Ion (m/z)[M-H]⁻ ≈ 695.58HRMS
Key FragmentsLoss of stearyl groups, CO2, H2OTandem MS (MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound, providing detailed information on the atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum provides key diagnostic signals. The long alkyl chains of the two stearyl groups produce a large, overlapping signal cluster in the aliphatic region (δ ≈ 0.8-1.6 ppm), with a characteristic triplet at approximately 0.88 ppm for the terminal methyl (-CH3) groups. The methylene (B1212753) protons alpha to the ester oxygen (-O-CH2-) are expected to appear downfield, typically in the range of δ 4.1–4.3 ppm. The central citrate moiety presents a more complex pattern. Citric acid itself shows a characteristic AB quartet for its two diastereotopic methylene protons. researchgate.net Upon esterification at the 1- and 2-positions, the symmetry is broken, and these methylene protons become chemically non-equivalent, giving rise to more complex multiplets (e.g., ABX or higher-order systems) with distinct chemical shifts.

¹³C NMR: The carbon spectrum confirms the presence of all 42 carbon atoms. Distinct signals are expected for the ester carbonyl carbons (C=O) around δ 170-175 ppm, which would be different from the signal for the free carboxylic acid carbonyl. The quaternary carbon and the hydroxyl-bearing carbon of the citrate core would also have characteristic shifts. The numerous methylene carbons of the stearyl chains would appear as a dense cluster of signals in the δ 20-40 ppm range.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial to unambiguously assign these signals and confirm the 1,2-ester linkage, as opposed to a 1,3- or other isomeric arrangement.

Functional Group Expected ¹H NMR Shift (δ, ppm) Expected ¹³C NMR Shift (δ, ppm)
Stearyl -CH3~0.88 (triplet)~14
Stearyl -(CH2)n-~1.2-1.6 (multiplet)~22-32
Ester -O-CH2-~4.1-4.3 (triplet)~65
Citrate -CH2-Complex multiplets~43-45
Citrate C-OHSignal for OH proton, variable~73
Ester C=O-~171-174
Carboxylic Acid C=O-~175-178

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are rapid and non-destructive methods used to identify the functional groups present in this compound. mdpi.com

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions corresponding to the various functional groups. A strong, sharp absorption band is expected around 1745 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups. A separate, potentially broader, C=O stretching band for the remaining free carboxylic acid would appear at a slightly different wavenumber (e.g., ~1710 cm⁻¹). A broad O-H stretching band from the tertiary hydroxyl and carboxylic acid groups would be visible in the 3500-2500 cm⁻¹ region. Strong C-H stretching vibrations from the long stearyl chains are observed just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively). The C-O stretching vibrations of the ester linkage are also prominent, often appearing in the 1250-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, Raman is particularly sensitive to the symmetric vibrations of the non-polar alkyl chains, providing information about their conformational order (e.g., the degree of all-trans conformation). mdpi.comnih.gov

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl, acid)3500 - 2500 (broad)Weak
C-H Stretch (alkyl)2960 - 2850 (strong)2960 - 2850 (strong)
C=O Stretch (ester)~1745 (strong)~1745 (moderate)
C=O Stretch (acid)~1710 (strong)~1710 (moderate)
C-O Stretch (ester)1250 - 1100 (strong)Weak

X-ray Diffraction and Scattering Techniques for Crystalline Structure and Mesophase Behavior

X-ray diffraction (XRD) and scattering techniques are powerful tools for investigating the solid-state structure of this compound. wikipedia.org As a molecule with long, flexible alkyl chains and a polar headgroup, it is expected to exhibit complex crystalline and potentially liquid crystalline (mesophase) behavior.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of the bulk material. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. researchgate.net From the peak positions, the unit cell parameters of the crystal lattice can be determined. The presence of sharp peaks indicates a well-ordered crystalline structure, while broad halos suggest amorphous content. PXRD is also critical for identifying polymorphism—the ability of the compound to exist in multiple different crystal structures—which can significantly impact its physical properties.

Small-Angle X-ray Scattering (SAXS): Due to its amphiphilic nature, this compound may self-assemble into ordered supramolecular structures, such as lamellar (bilayer) phases or other liquid crystals, particularly upon heating or in the presence of solvents. SAXS is the ideal technique to probe these larger-scale structures (on the order of nanometers). The presence of sharp, equidistant peaks in the small-angle region is a hallmark of a lamellar phase, from which the bilayer repeat distance (d-spacing) can be calculated.

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Degradation Kinetics

Thermal analysis techniques provide critical information about the physical and chemical changes that this compound undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. tainstruments.com For this compound, a typical DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature of the peak maximum is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the crystal lattice. Additional, smaller peaks may be observed corresponding to solid-solid phase transitions between different polymorphic forms or transitions into liquid crystalline phases before the final isotropic melt.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. mdpi.comucr.edu When heated to high temperatures, this compound will decompose. The TGA curve would show a significant drop in mass, and the onset temperature of this mass loss is a key indicator of its thermal stability. The derivative of the TGA curve (DTG) can help identify the temperatures at which the rate of decomposition is maximal, suggesting the kinetics of the degradation process, which likely involves ester hydrolysis and decarboxylation.

Parameter Technique Information Obtained
Melting Temperature (Tm)DSCTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)DSCEnergy required for melting; indicates crystallinity.
Glass Transition (Tg)DSCTemperature of transition from glassy to rubbery state (if amorphous).
Decomposition Temperature (Td)TGATemperature at which chemical degradation and mass loss begins.
Mass Loss ProfileTGAStoichiometry and kinetics of decomposition reactions.

Microscopic and Imaging Modalities (AFM, SEM, TEM) for Morphological Features and Supramolecular Organization

Microscopy and imaging techniques are used to directly visualize the morphology and structure of this compound from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM): SEM provides images of the surface topography of the bulk material. It is useful for characterizing the size, shape, and surface texture of crystals or agglomerated particles of this compound, typically with micrometer-scale resolution.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution and is used to visualize nanoscale features. If this compound forms self-assembled structures like vesicles, liposomes, or nanotubes in solution, TEM (often with negative staining or cryo-TEM techniques) can be used to image these individual structures and determine their size and morphology. nih.gov

Atomic Force Microscopy (AFM): AFM is a surface-imaging technique that can provide three-dimensional topographical maps with nanometer resolution. nih.govresearchgate.net It is particularly well-suited for characterizing thin films of this compound deposited on a substrate. AFM can reveal details about molecular packing, the formation of domains, surface roughness, and the height of self-assembled structures like molecular bilayers. Unlike electron microscopy, AFM can be performed under ambient conditions or even in liquid, allowing for the study of dynamic processes. nih.gov

Interfacial Science and Colloidal Behavior of 1,2 Distearyl Citrate

Surface Activity and Interfacial Tension Reduction Mechanisms

Surface activity refers to the tendency of a substance to adsorb at a surface or interface, and in doing so, lower the surface or interfacial tension. Surfactants are compounds that exhibit this property. wikipedia.org The mechanism of interfacial tension reduction is rooted in the amphiphilic nature of the surfactant molecule. When introduced into a multiphase system, such as oil and water, the surfactant molecules arrange themselves at the interface. The hydrophilic "head" of the molecule orients towards the aqueous phase, while the hydrophobic "tail" orients towards the oil phase. dynaglycolsindia.com This arrangement disrupts the cohesive energy at the interface, thereby lowering the interfacial tension. pharmapproach.com

1,2-Distearyl citrate (B86180) is structurally an amphiphile, possessing a hydrophilic citrate head containing carboxyl and hydroxyl groups, and two hydrophobic stearyl tails. As a non-ionic surfactant, its surface activity is not significantly affected by changes in pH or the presence of electrolytes in the aqueous phase. tjcy.comspecialchem.com The mechanism by which it reduces interfacial tension is primarily driven by its adsorption at the oil-water interface, which reduces the free energy of the system. By populating the interface, the 1,2-Distearyl citrate molecules create a transitional layer between the two immiscible phases, making the boundary less abrupt and lowering the energy required to maintain the interface. Studies on similar ester-based surfactants show they can significantly reduce the surface tension of water. researchgate.net

Adsorption and Desorption Dynamics at Multiphase Interfaces

The dynamics of surfactant adsorption and desorption are critical to processes like emulsification and foaming. Adsorption is the process by which surfactant molecules migrate from the bulk phase to an interface. This process is typically governed by diffusion, where the rate of adsorption is controlled by how quickly molecules can travel to the interface. tandfonline.com In some cases, an energy barrier to adsorption may exist, leading to a mixed diffusion-kinetic controlled mechanism. Desorption is the reverse process, where molecules leave the interface and return to the bulk phase.

For a molecule like this compound, with its two long stearyl chains, the adsorption process at an oil-water interface is expected to be highly favorable. The large hydrophobic portion of the molecule provides a strong driving force for it to leave the aqueous phase and position itself at the interface. The rate of this process would depend on its concentration in the bulk phase and the available interfacial area. The desorption process, conversely, is expected to be slow. The significant hydrophobic interaction between the stearyl tails and the oil phase, coupled with the hydrophilic interactions of the citrate head with the water phase, would create a high energy barrier for the molecule to desorb from the interface back into the bulk solution. Specific kinetic data, such as adsorption and desorption rate constants for this compound, are not readily found in scientific literature.

Emulsification and Stabilization Mechanisms in Disperse Systems

Disperse systems, such as emulsions, consist of one liquid dispersed as droplets within another immiscible liquid. google.com These systems are thermodynamically unstable and require the presence of a stabilizing agent, or emulsifier, to prevent the droplets from coalescing and the phases from separating. Emulsifiers function by forming a protective film around the dispersed droplets, which introduces a repulsive force between them and provides a steric barrier. researchgate.net

As an amphiphilic molecule, this compound is expected to function as an effective emulsifier, particularly for water-in-oil (W/O) emulsions, given the significant size of its lipophilic tails. When used in an emulsion, it would adsorb at the oil-water interface of the droplets. The stabilization mechanism would involve:

Reduction of Interfacial Tension: This facilitates the formation of smaller droplets during the emulsification process, creating a finer dispersion. pharmapproach.com

Formation of a Steric Barrier: The bulky stearyl groups, oriented into the continuous oil phase, would form a protective layer around the water droplets. This layer physically hinders the close approach of other droplets, preventing them from coalescing.

A related compound, Dicocoyl pentaerythrityl distearyl citrate, is noted for its excellent emulsifying and dispersing abilities, which supports the expected function of this compound. surfactant.top

Pickering emulsions are a unique class of emulsions stabilized not by molecular surfactants, but by solid particles that adsorb to the interface between the two immiscible liquids. rsc.org These particles create a strong, rigid barrier around the droplets that is highly effective at preventing coalescence. For particles to act as Pickering stabilizers, they must be partially wettable by both the oil and water phases.

This compound is a molecular surfactant, not a solid particle in the context of emulsion stabilization. Therefore, it does not function as a Pickering stabilizer itself. Its role is that of a conventional emulsifier that stabilizes emulsions through the formation of a monomolecular film at the droplet interface. There is no evidence in the scientific literature to suggest that this compound is used in the formation or stabilization of Pickering emulsions.

Microemulsions and nanoemulsions are colloidal dispersions characterized by very small droplet sizes, typically in the nanometer range.

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often requiring a co-surfactant. They form spontaneously under the right conditions.

Nanoemulsions are kinetically stable, non-equilibrium systems with droplet sizes typically below 200 nm. They require high-energy input for their formation (e.g., high-pressure homogenization).

The formation of these systems is highly dependent on the properties of the surfactant used. A surfactant must be able to lower the interfacial tension to ultra-low values, particularly for microemulsion formation. The geometry of the surfactant molecule also influences the curvature of the interface, determining whether an oil-in-water or water-in-oil system is formed.

While this compound possesses the requisite amphiphilic structure to be a component in such systems, specific studies detailing its use in creating microemulsion or nanoemulsion architectures are not available. Theoretically, its significant lipophilic character would favor the formation of water-in-oil (W/O) nanoemulsions or microemulsions, where it would act as the primary emulsifier, stabilizing nano-sized water droplets within a continuous oil phase.

Micellization and Self-Assembly Phenomena in Solution

In solution, surfactant molecules can spontaneously self-assemble into organized aggregates called micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached. wikipedia.org In aqueous solutions, micelles are typically formed with the hydrophobic tails sequestered in the core of the structure and the hydrophilic heads forming the outer corona, in contact with the water. wikipedia.org In non-polar, organic solvents, "reverse micelles" can form, with the polar heads in the core and the non-polar tails extending into the solvent.

Given that this compound is a molecule with two large hydrophobic tails and a compact polar head, its self-assembly behavior would be highly dependent on the solvent. Due to its expected low solubility in water, it is more likely to form reverse micelles in a nonpolar solvent. surfactant.top In such a scenario, the polar citrate head groups would form the core of the micelle, potentially encapsulating water molecules, while the stearyl chains would be solvated by the organic continuous phase. Quantitative data, such as the CMC for this compound in any solvent, is not documented in the available literature.

Rheological Properties of this compound-Incorporated Colloidal Systems

Rheology is the study of the flow and deformation of matter. In colloidal systems like emulsions, rheological properties such as viscosity and viscoelasticity are critical for product stability, texture, and performance. The addition of an emulsifier can significantly impact the rheology of the system. This is due to interactions between the emulsifier layer on the droplet surfaces and interactions between the droplets themselves.

Mechanistic Roles and Applications in Advanced Materials Science and Engineering

Function as a Compatibilizer in Polymer Blends and Composite Materials

The majority of polymer pairs are immiscible, leading to blends with poor phase stability, coarse morphology, and inferior mechanical properties. Compatibilizers are additives that mitigate these issues by localizing at the interface between the immiscible polymer phases, reducing interfacial tension and improving adhesion. youtube.comresearchgate.net

The efficacy of 1,2-Distearyl citrate (B86180) as a compatibilizer stems from its molecular architecture. The two non-polar stearyl chains are compatible with non-polar polymers (e.g., polyolefins), while the polar citrate group, with its ester and hydroxyl functionalities, can establish favorable interactions with polar polymers (e.g., polyesters, polyamides). When introduced into an immiscible blend of a polar and a non-polar polymer, the 1,2-Distearyl citrate molecule orients itself at the interface. The stearyl chains anchor in the non-polar phase, and the citrate head anchors in the polar phase, effectively bridging the two domains.

This interfacial action leads to several key benefits:

Reduction of Interfacial Tension: By accumulating at the interface, the compatibilizer lowers the energy penalty associated with the contact between the two phases. nih.govnih.gov This facilitates finer and more stable dispersion of one polymer phase within the other during melt processing.

Enhanced Interfacial Adhesion: The bridging action of the compatibilizer molecules creates stronger bonds between the polymer phases, allowing for more effective stress transfer. This translates to improved mechanical properties, such as tensile strength and impact resistance, in the final material.

Morphology Stabilization: The compatibilizer helps to prevent the coalescence of the dispersed phase during subsequent processing or thermal exposure, leading to a more stable and predictable material morphology. researchgate.net

While polymeric compatibilizers like block copolymers are common, small-molecule compatibilizers such as this compound offer advantages in terms of ease of processing and potentially lower viscosity during compounding.

Role as a Processing Aid and Lubricant in Polymer Manufacturing

In polymer manufacturing, processing aids and lubricants are critical for optimizing efficiency, reducing energy consumption, and ensuring the quality of the final product. specialchem.comeupegypt.com These additives function by reducing friction between the polymer melt and processing equipment and by modifying the rheology of the melt. This compound can function as both an internal and an external lubricant due to its chemical structure. gudmould.comaxelplast.com

External Lubrication: The long, non-polar stearyl chains have limited compatibility with many polar polymers. As a result, during processing, the molecules tend to migrate to the surface of the polymer melt. rewachem.com This creates a lubricating layer at the interface between the molten polymer and the hot metal surfaces of extruders, molds, and dies. faithind.com This external lubrication reduces die build-up, lowers the pressure required for extrusion, and prevents the polymer from sticking to machinery, resulting in a smoother surface finish on the final product. eupegypt.comgudmould.com

Internal Lubrication: The citrate portion of the molecule, along with the ester linkages, can have a degree of compatibility with the polymer matrix. This allows some of the this compound molecules to remain dispersed within the polymer melt. Here, they act to reduce the friction between polymer chains, effectively lowering the melt viscosity. axelplast.comfaithind.com This internal lubrication enhances melt flow, which is particularly beneficial in complex injection molding processes, allowing for faster cycle times and more uniform mold filling. rewachem.com

The balance between internal and external lubrication can be tailored by the specific polymer system and the concentration of the additive used. Fatty acid esters are well-established lubricants in the plastics industry, primarily for PVC, and the principles of their function are directly applicable to this compound. specialchem.com

Integration into Lipid Nanoparticle Systems for Material Transport Applications

Lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are advanced systems for the encapsulation and transport of active materials. mdpi.comresearchgate.net These systems are typically composed of a solid lipid core stabilized by a surfactant shell. nih.gov SLNs are produced from solid lipids, while NLCs incorporate a blend of solid and liquid lipids, creating a less-ordered crystalline core that can improve loading capacity and prevent expulsion of the encapsulated material during storage. mdpi.comnih.gov

This compound is structurally well-suited to serve as a core component in these nanoparticle systems.

Solid Lipid Matrix: The long, saturated stearyl chains give the molecule a solid character at room and body temperature, making it an ideal candidate to form the solid matrix of SLNs or the solid component of NLCs. Lipids like triglycerides, fatty acids, and waxes are commonly used for this purpose. mdpi.com

Functionalization Potential: The citrate head group offers unique possibilities for surface functionalization. The free hydroxyl and carboxyl groups on the citrate moiety can be used as chemical handles to attach targeting ligands, polymers (like polyethylene glycol for stealth properties), or other functional molecules to the nanoparticle surface. researchgate.netnih.gov This allows for the design of "smart" nanoparticles for highly specific material transport applications beyond conventional drug delivery.

Biocompatibility and Biodegradability: Derived from natural sources (stearic acid and citric acid), this compound is expected to have excellent biocompatibility and biodegradability, which are critical for applications in sensitive environments. researchgate.net

In the context of materials science, these LNP systems can be engineered to transport a variety of materials, such as catalysts, quantum dots, or phase-change materials, providing protection and controlled release.

Contribution to Biopolymer Films and Biodegradable Packaging Formulations

Biopolymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) are at the forefront of sustainable packaging materials. jungbunzlauer.commdpi.com However, they often suffer from brittleness and have a narrow processing window, which limits their widespread application. jungbunzlauer.com Plasticizers are additives that increase the flexibility, ductility, and processability of polymers by reducing the glass transition temperature (Tg). researchgate.net

Citrate esters are a well-researched class of bio-based, non-toxic, and biodegradable plasticizers for biopolymers. jungbunzlauer.comresearchgate.netresearchgate.net The plasticizing effect is achieved by the small molecules inserting themselves between polymer chains, which increases the free volume and allows the chains to move more easily. researchgate.net The good solubility of citrate esters in polymers like PLA is attributed to the polar interactions between the ester groups on the plasticizer and the polymer. researchgate.net

This compound contributes to biodegradable formulations in several ways:

Plasticization: It can effectively plasticize biopolymers, reducing their brittleness. While shorter-chain citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) are more commonly studied, the fundamental mechanism of increasing polymer chain mobility applies. researchgate.netresearchgate.net The long stearyl chains, however, would likely result in a lower migration rate compared to smaller citrate esters, leading to more stable properties over time.

Improved Processing: By lowering the polymer's melting temperature and viscosity, citrate esters create a broader processing window, which makes processes like film blowing and injection molding easier and more energy-efficient. jungbunzlauer.comjungbunzlauer.com

Hydrophobicity: The two long stearyl chains impart a significant hydrophobic character to the molecule. When incorporated into a biopolymer film, this can help to reduce the water vapor permeability of the film, which is a critical property for food packaging applications. mdpi.com

Table 1: Effect of Citrate Ester Plasticizers on the Properties of Polylactic Acid (PLA)
PlasticizerConcentration (wt.%)Change in Glass Transition Temp. (Tg)Change in Tensile StrengthChange in Elongation at BreakKey Observation
Triethyl Citrate (TEC)10-30%Significant DecreaseDecreaseSignificant IncreaseEffective at increasing flexibility and crystallinity. researchgate.netresearchgate.net
Acetyl Tributyl Citrate (ATBC)10-30%Significant DecreaseDecreaseSignificant IncreaseGood miscibility and enhances ductility. researchgate.netresearchgate.net
This compound (Inferred)N/AExpected DecreaseExpected DecreaseExpected IncreaseLonger chains may reduce migration but could affect miscibility at high concentrations.

Applications in Advanced Lubricant Formulations and Tribological Systems

The primary function of a lubricant is to reduce friction and wear between moving surfaces. specialchem.com Advanced lubricant formulations often contain a base oil and a package of additives to enhance specific properties. Esters, particularly those derived from long-chain fatty acids, are known for their excellent lubricity and thermal stability, making them valuable as both base oils and additives. researchgate.net

The tribological performance of this compound can be attributed to the following mechanisms:

Boundary Film Formation: The polar citrate head of the molecule has a strong affinity for metal surfaces. This causes the molecules to adsorb onto the surfaces, with the long stearyl chains oriented away from the surface. This process forms a dense, protective molecular layer known as a boundary film. researchgate.net This film physically separates the moving surfaces, preventing direct metal-to-metal contact even under high loads and low speeds, which significantly reduces friction and wear. researchgate.net

High Flash Point and Oxidative Stability: Long-chain saturated esters typically exhibit high flash points and good thermal and oxidative stability. The two stearyl chains in this compound, being fully saturated, are resistant to oxidation, which is a major degradation pathway for lubricants at high temperatures. This suggests suitability for high-performance applications where thermal stress is a concern. researchgate.net

Viscosity Modification: The addition of long-chain esters can modify the viscosity of the base lubricant. The structure of this compound suggests it could increase the viscosity index of a formulation, meaning the viscosity changes less with temperature fluctuations. mdpi.com

The combination of a polar head group for surface adhesion and long, stable alkyl chains for film formation is a hallmark of effective boundary lubrication additives. researchgate.net

Biodegradation, Environmental Fate, and Sustainable Aspects of 1,2 Distearyl Citrate

Microbial Degradation Pathways and Enzyme-Mediated Hydrolysis Kinetics

The biodegradation of 1,2-Distearyl citrate (B86180) primarily proceeds via hydrolysis of its ester bonds, a reaction catalyzed by microbial enzymes such as lipases and esterases. This process breaks the molecule down into its constituent parts: citric acid and stearyl alcohol. Microorganisms, including various bacteria and fungi, are capable of utilizing these breakdown products as carbon sources. nih.gov

The initial and rate-limiting step is the enzymatic hydrolysis of the ester linkages. Following this, the liberated citric acid can enter central metabolic pathways. wikipedia.orgresearchgate.net Specifically, citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a fundamental metabolic pathway for energy production in a wide range of organisms, from bacteria to animals. wikipedia.orglibretexts.org In this cycle, citrate is converted into other organic acids, ultimately generating energy in the form of ATP. wikipedia.orgnih.gov

The stearyl alcohol component, a long-chain fatty alcohol, is typically oxidized to stearic acid. This fatty acid can then undergo β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA, which can also feed into the TCA cycle for further energy generation.

The kinetics of this enzyme-mediated hydrolysis are influenced by several factors, including temperature, pH, and the specific microbial enzymes present. While specific kinetic data for 1,2-Distearyl citrate is not extensively detailed in the available literature, the general principles of esterase and lipase (B570770) kinetics apply. These reactions typically follow Michaelis-Menten kinetics, where the rate of hydrolysis increases with substrate concentration until the enzyme becomes saturated. The efficiency of degradation can be enhanced by the presence of a diverse microbial community, which may possess a variety of enzymes capable of acting on the citrate ester and its subsequent breakdown products. nih.govresearchgate.net

Environmental Persistence and Mobility Studies in Soil and Aquatic Systems

The environmental persistence of a chemical is often described by its half-life (DT50), the time it takes for half of the initial amount to degrade. oregonstate.edu For this compound, persistence is expected to be low to moderate. Its susceptibility to both microbial degradation and chemical hydrolysis suggests it would not remain in the environment for extended periods. oregonstate.edueuropa.eu

The mobility of this compound in soil and aquatic systems is largely governed by its physicochemical properties, particularly its water solubility and its tendency to adsorb to soil particles. The long stearyl chains make the molecule lipophilic (fat-loving) and hydrophobic (water-repelling), resulting in very low water solubility.

This low solubility, combined with its lipophilic nature, means that this compound will have a strong tendency to adsorb to the organic matter fraction of soil and sediment. This adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility. nih.gov Consequently, this compound is not expected to be mobile in soil and is unlikely to leach into groundwater. oregonstate.edunih.gov In aquatic systems, it would predominantly partition to sediment and suspended organic particles rather than remaining dissolved in the water column.

Table 1: Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value/Behavior Rationale
Persistence (Soil Half-life) Low to Moderate Susceptible to microbial and chemical hydrolysis. oregonstate.edueuropa.eu
Mobility in Soil Low High Koc due to lipophilic stearyl chains, leading to strong adsorption to organic matter. nih.gov
Leaching Potential Very Low Low water solubility and high soil sorption. oregonstate.edu

| Fate in Aquatic Systems | Partitioning to sediment | Hydrophobic nature causes it to associate with particulate matter rather than dissolving in water. |

Metabolism of Citrate Esters and Related Pathways

Once absorbed or ingested by an organism, citrate esters like this compound are expected to be metabolized through common biochemical pathways. The first step is hydrolysis by esterase enzymes present in various tissues, breaking the compound into citric acid and stearyl alcohol.

Citric Acid Metabolism : Citrate is a central molecule in cellular metabolism. mdpi.com It is a key component of the TCA cycle, which is the final common pathway for the oxidation of carbohydrates, fats, and proteins. libretexts.org Citrate can also be transported from the mitochondria into the cytoplasm, where it is cleaved by the enzyme ATP citrate lyase to produce acetyl-CoA. nih.gov This cytosolic acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. researchgate.netnih.gov

Stearyl Alcohol Metabolism : The liberated stearyl alcohol is a long-chain fatty alcohol. It is readily oxidized by alcohol dehydrogenases to form stearaldehyde, which is then further oxidized by aldehyde dehydrogenases to yield stearic acid, a common saturated fatty acid. Stearic acid can then be activated to stearoyl-CoA and enter the β-oxidation pathway within the mitochondria to be broken down into acetyl-CoA units for energy production. Alternatively, it can be incorporated into other lipids like triglycerides or phospholipids.

These metabolic pathways are ubiquitous in higher organisms and are highly efficient at processing the components of this compound, utilizing them for energy or as precursors for biosynthesis. nih.gov

Bioremediation Potential and Ecological Impact Mitigation Strategies

Given its biodegradable nature, this compound has a low potential for long-term negative ecological impact. In the event of an environmental release, natural attenuation via microbial degradation is expected to be the primary remediation process. mdpi.com

The bioremediation potential for sites contaminated with citrate esters is high. This process can be enhanced by bioaugmentation (introducing specific microorganisms with high degradation capabilities) or biostimulation (adding nutrients to encourage the growth of native degrading microbial populations). mdpi.com The breakdown products, citric acid and stearyl alcohol, are common natural substances that are readily metabolized by a wide range of soil and aquatic microorganisms. nih.gov

Computational Chemistry and Theoretical Modeling of 1,2 Distearyl Citrate

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of 1,2-Distearyl citrate (B86180), revealing its conformational preferences and its behavior at interfaces, such as oil-water interfaces in emulsions. By simulating the movement of atoms and molecules over time, MD provides a detailed picture of molecular arrangements and interactions.

For a molecule like 1,2-Distearyl citrate, with its flexible stearyl chains and polar citrate headgroup, a multitude of conformations are possible. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations typically employ force fields such as CHARMM or AMBER to define the interatomic forces. The choice of force field is critical for accurately representing the molecular behavior.

At an oil-water interface, MD simulations can elucidate how this compound molecules orient themselves to minimize free energy. The hydrophilic citrate headgroup is expected to reside in the aqueous phase, while the hydrophobic stearyl chains will penetrate the oil phase. The simulations can quantify the extent of this penetration and the specific orientation of the molecule, which are key to its emulsifying properties. Furthermore, the interactions between this compound molecules at the interface, including hydrogen bonding and van der Waals forces, can be analyzed to understand the stability of the interfacial film.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound System

Parameter Value/Description
Software GROMACS, AMBER
Force Field CHARMM36, GAFF
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K
Pressure 1 bar
Solvent Model TIP3P Water
Simulation Time 100 ns

| Time Step | 2 fs |

This table presents typical parameters for an MD simulation of a system containing this compound. The specific values may be adjusted based on the research objectives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of this compound, which in turn governs its chemical reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various electronic properties.

These calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how this compound will interact with other molecules. For instance, the negatively charged oxygen atoms of the citrate group are likely sites for interaction with cations or for forming hydrogen bonds.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. Additionally, Mulliken population analysis can be used to determine the partial atomic charges on each atom, providing further insight into the molecule's electrostatic potential and reactivity.

Table 2: Representative Quantum Chemical Calculation Results for a Citrate Ester

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Mulliken Charge on Carbonyl Oxygen -0.6 e

| Dipole Moment | 3.5 D |

The values in this table are illustrative for a generic citrate ester and would need to be specifically calculated for this compound.

Coarse-Grained Modeling for Supramolecular Assembly and Phase Behavior

While all-atom MD simulations provide a high level of detail, they can be computationally expensive for studying large systems and long timescales, such as the formation of micelles or the phase behavior of lipid bilayers. Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single "bead," thereby reducing the number of particles in the simulation and allowing for the exploration of larger length and time scales.

For this compound, a CG model would typically represent the citrate headgroup as one or a few hydrophilic beads and the stearyl chains as a series of hydrophobic beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. The Martini force field is a popular choice for coarse-graining lipids and surfactants.

CG simulations can be used to study the self-assembly of this compound molecules in solution. Depending on the concentration and solvent conditions, these molecules can form various supramolecular structures, such as micelles, reverse micelles, or lamellar phases. These simulations can predict the critical micelle concentration (CMC) and the size and shape of the aggregates. Furthermore, the phase behavior of mixtures of this compound with other lipids can be investigated to understand the formation of different liquid-ordered and liquid-disordered phases in a bilayer.

Table 3: Example of Coarse-Grained Mapping for this compound

Molecular Fragment Coarse-Grained Bead Type
Citrate Headgroup Polar (P)
Glycerol (B35011) Linker Intermediate (N)

This table illustrates a possible coarse-graining scheme for this compound, where different parts of the molecule are represented by beads with different interaction properties.

Predictive Modeling of Structure-Function Relationships

Predictive modeling aims to establish a quantitative relationship between the molecular structure of a compound and its functional properties. For this compound, this could involve developing models that predict its emulsifying efficiency, its ability to stabilize foams, or its interaction with other components in a formulation based on its molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly used for this purpose. These models are built using a dataset of molecules with known activities or properties and a set of calculated molecular descriptors. The descriptors can include constitutional, topological, geometrical, and electronic parameters.

For this compound, relevant descriptors might include its molecular weight, logP (a measure of hydrophobicity), molecular surface area, and various quantum chemical parameters. By correlating these descriptors with experimentally measured functional properties of a series of related citrate esters, a predictive model can be developed. Such a model could then be used to design new citrate esters with improved performance characteristics. For example, a model might predict that increasing the chain length of the fatty acid esters affects the stability of an emulsion in a particular way.

Table 4: Key Molecular Descriptors for QSAR/QSPR Modeling of Citrate Esters

Descriptor Category Example Descriptors
Constitutional Molecular Weight, Number of Carbon Atoms
Topological Connectivity Indices, Wiener Index
Geometrical Molecular Surface Area, Molecular Volume

| Electronic | Dipole Moment, HOMO/LUMO Energies |

This table lists some of the molecular descriptors that could be used to build predictive models for the functional properties of citrate esters like this compound.

Analytical Methodologies for Detection and Quantification of 1,2 Distearyl Citrate

Chromatographic Techniques for Separation and Quantification (GC, HPLC)

Chromatography is the cornerstone for the separation and quantification of 1,2-Distearyl citrate (B86180) from complex mixtures. High-Performance Liquid Chromatography (HPLC) is generally the preferred technique due to the compound's high molecular weight and low volatility. A reversed-phase HPLC method would be most suitable, utilizing a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, allowing for the effective elution of the hydrophobic 1,2-Distearyl citrate molecule.

Gas Chromatography (GC) is less straightforward for analyzing this compound in its native form because of its low volatility and the presence of polar hydroxyl and carboxyl functional groups on the citrate moiety. These characteristics require high oven temperatures, which can lead to thermal degradation. Therefore, GC analysis is almost always preceded by a derivatization step to increase the analyte's volatility and thermal stability. aocs.org

Table 1: Example Chromatographic Conditions for this compound Analysis This table presents hypothetical yet typical starting conditions for method development.

Parameter HPLC Method Example GC Method Example (Post-Derivatization)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution) | Helium at a constant flow rate (e.g., 1 mL/min) | | Flow Rate | 1.0 mL/min | N/A | | Oven Temperature | N/A | Programmed: e.g., 150°C start, ramp to 320°C | | Injection Volume | 10 µL | 1 µL (splitless) | | Detector | Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

For high-sensitivity and high-specificity analysis, coupling chromatographic systems with mass spectrometry (MS) is the state-of-the-art approach. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for quantifying this compound in complex matrices like cosmetics or biological samples. Electrospray ionization (ESI) in positive mode would likely be used to generate the protonated molecular ion [M+H]⁺. Subsequent fragmentation in the collision cell (tandem MS) can produce characteristic product ions. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor specific precursor-to-product ion transitions, providing excellent sensitivity and selectivity, minimizing interference from matrix components. researchgate.net For this compound (C₄₂H₈₀O₇), potential fragmentation could involve the neutral loss of one or both stearyl alcohol chains or cleavages within the citrate core. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) , used after derivatization, provides detailed structural information based on electron ionization (EI) fragmentation patterns. The resulting mass spectrum serves as a chemical fingerprint that can be used for definitive identification by matching it against spectral libraries. sigmaaldrich.com Quantitative analysis can be performed using selected ion monitoring (SIM), where the instrument focuses on specific fragment ions of the analyte, enhancing sensitivity compared to a full scan. scispace.com

Table 2: Illustrative Mass Spectrometry Parameters Parameters would require optimization for the specific instrument and derivatized analyte.

Parameter LC-MS/MS (ESI+) GC-MS (EI)
Ionization Mode Electrospray Ionization (Positive) Electron Ionization
Scan Type Multiple Reaction Monitoring (MRM) Selected Ion Monitoring (SIM) or Full Scan
Precursor Ion [M+H]⁺ m/z 697.6 N/A (Molecular ion of derivative)

| Example MRM Transitions | 697.6 -> [Product Ion 1] 697.6 -> [Product Ion 2] | N/A | | Example SIM Ions | N/A | Based on derivative's fragmentation pattern | | Ion Source Temp. | e.g., 450 °C | e.g., 230 °C | | Collision Gas | Argon | N/A |

Derivatization is a chemical modification process crucial for the GC analysis of non-volatile compounds like this compound. researchgate.net The primary goals are to block polar functional groups (hydroxyl and carboxyl) to reduce hydrogen bonding, increase volatility, and improve thermal stability. gcms.cz

Common derivatization strategies applicable to the citrate moiety include:

Silylation: This process replaces the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce stable TMS-ethers and TMS-esters that are amenable to GC analysis. gcms.cz

Esterification/Alkylation: The free carboxylic acid group can be converted into a methyl ester using reagents like methanolic HCl, boron trifluoride-methanol (BF₃-methanol), or diazomethane. This eliminates the polar carboxyl group, significantly increasing volatility. gerli.comcolostate.edu

These reactions create a less polar, more volatile molecule that can travel through the GC column at lower temperatures without degradation, enabling sharp chromatographic peaks and reliable quantification.

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods offer simpler and more rapid alternatives to chromatography but generally lack the same degree of specificity. The direct application of these methods to this compound is challenging because the molecule lacks a strong chromophore or fluorophore, meaning it does not absorb or emit light strongly in the UV-Visible range.

However, indirect methods targeting the citrate functional group could be developed:

Complexation Reaction: After hydrolysis to release free citric acid, the citrate can be complexed with certain metal ions to form a colored product. For instance, ferric citrate forms a colored complex that can be measured spectrophotometrically. epa.gov A method based on this principle would involve a sample preparation step to hydrolyze the ester bonds and then a reaction to form the colored complex, with absorbance measured in the visible range (e.g., ~490 nm). epa.gov

Direct UV Measurement: Citrate ions exhibit UV absorbance at low wavelengths (~210 nm). A quantitative method based on this property requires a highly acidic medium (pH < 1.0) to suppress the dissociation of citric acid, ensuring a consistent chemical form for measurement. jfda-online.comnih.gov The significant challenges for applying this to this compound would be interference from the cosmetic matrix and the potential for the long stearyl chains to cause scattering or solubility issues.

These methods are more susceptible to interference from other compounds in the sample matrix and would require extensive validation to ensure specificity.

Electrochemical Sensor Development for Real-Time Monitoring

Electrochemical sensors represent an emerging area for the rapid and real-time monitoring of chemical compounds. mdpi.com Currently, no specific electrochemical sensor for this compound has been reported in the literature. However, development could be pursued based on several principles.

A potential approach would be to design a biosensor. This could involve immobilizing an enzyme on an electrode surface that specifically reacts with the citrate portion of the molecule. For example, citrate lyase could be used to break down citrate, and the consumption of a substrate or production of a product in this reaction could be monitored electrochemically. Another possibility is a sensor based on the direct electrochemical oxidation of the hydroxyl group on the citrate backbone, although this would likely suffer from a lack of selectivity and be prone to fouling from matrix components. acs.org

The development of such a sensor would require significant research to address challenges like selectivity (distinguishing this compound from free citric acid or other esters), stability in complex matrices, and prevention of electrode fouling. mdpi.com

Sample Preparation Protocols and Matrix Effects in Diverse Matrices

Effective sample preparation is critical for accurate quantification, as it serves to isolate this compound from interfering components within the sample matrix (e.g., a cosmetic cream). mdpi.com Given the non-polar, lipid-like nature of this compound, the protocol would focus on solvent-based extraction. caldic.com

A typical sample preparation workflow might involve:

Homogenization: The sample (e.g., cosmetic product) is homogenized in a suitable solvent.

Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) is performed using a non-polar solvent in which this compound is soluble, such as chloroform, hexane, or ethyl acetate. mdpi.comfao.org This step separates the lipid-soluble components from water-soluble ingredients.

Clean-up: A solid-phase extraction (SPE) step may be incorporated to further remove interferences. A normal-phase SPE cartridge could be used where the non-polar this compound is eluted with a non-polar solvent while more polar impurities are retained.

Concentration and Reconstitution: The final extract is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for HPLC).

Matrix effects are a significant concern, especially in sensitive techniques like LC-MS/MS. Co-eluting compounds from the matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. These effects can be mitigated by effective sample clean-up, the use of a matrix-matched calibration curve, or the inclusion of a stable isotope-labeled internal standard.

Method Validation for Accuracy, Precision, and Robustness in Research Settings

Validation of any analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu For cosmetic ingredients, validation often follows guidelines similar to those from the International Organization for Standardization (ISO) or the International Council for Harmonisation (ICH). filab.frimpactanalytical.com The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired. formosapublisher.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria being within 80-120%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, analysts, or equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Criteria

Validation Parameter Description Typical Acceptance Criterion
Accuracy Closeness to the true value Mean recovery of 80-120%

| Precision (RSD) | Agreement among a series of measurements | Repeatability: ≤ 2-3% Intermediate Precision: ≤ 5-10% | | Specificity | Ability to measure only the analyte | No interference at the retention time of the analyte | | Linearity (r²) | Proportionality of signal to concentration | ≥ 0.99 | | LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 | | Robustness | Insensitivity to small method variations | No significant change in results when parameters are varied |

Future Research Directions and Emerging Paradigms for 1,2 Distearyl Citrate

Development of Novel Derivatives with Tailored Functionality and Structure-Property Relationships

The inherent functionality of the 1,2-Distearyl citrate (B86180) molecule, with its unreacted carboxyl and hydroxyl groups on the citrate backbone, provides a versatile platform for the synthesis of novel derivatives with tailored properties. Future research is anticipated to focus on modifying this structure to control its physical and chemical characteristics for specific applications.

By reacting the remaining functional groups, a new class of polymers and crosslinked materials can be developed. For instance, reaction with diols could lead to the formation of polyesters with tunable mechanical properties, from soft elastomers to rigid plastics. nih.gov The introduction of urethane (B1682113) bonds by reacting the hydroxyl group with diisocyanates could significantly enhance the mechanical strength of the resulting polymers. nih.gov

The structure-property relationships of these novel derivatives will be a key area of investigation. The length and nature of the alkyl chains, the degree of cross-linking, and the introduction of different functional groups will all influence the material's properties. For example, longer alkyl chains are expected to increase the hydrophobicity and melting point of the resulting materials. google.com A deeper understanding of these relationships will enable the rational design of 1,2-Distearyl citrate derivatives for a wide range of applications, from advanced coatings and adhesives to biocompatible materials for the medical field.

Table 1: Potential Tailored Functionalities of Novel this compound Derivatives

Derivative ClassPotential ModificationTailored FunctionalityPotential Application
PolyestersReaction with various diolsTunable elasticity and degradation rateBiodegradable plastics, tissue engineering scaffolds
PolyurethanesReaction with diisocyanatesEnhanced mechanical strength and toughnessHigh-performance coatings, biomedical implants
Amphiphilic CopolymersGrafting of hydrophilic polymers (e.g., PEG)Controlled self-assembly and emulsificationDrug delivery systems, advanced emulsifiers
Functionalized EstersEsterification of the free carboxyl groupAltered solubility and surface activitySpecialty surfactants, lubricating agents

Exploration of Synergistic Effects in Multi-Component Systems

In many practical applications, this compound will be part of a multi-component system, such as an emulsion or a polymer blend. Understanding its interactions with other components is crucial for optimizing the performance of these formulations. Future research will likely focus on the synergistic effects that can arise from these interactions.

In emulsion systems, this compound can act as an emulsifier, stabilizing oil-in-water or water-in-oil droplets. When combined with other surfactants or nanoparticles, it may exhibit synergistic behavior, leading to enhanced emulsion stability and finer droplet sizes. nih.govnih.gov This is because the different components can pack more efficiently at the oil-water interface, creating a more robust interfacial film. Investigating these synergies will be critical for developing next-generation emulsifiers for the food, pharmaceutical, and cosmetic industries.

In polymer blends, this compound and its derivatives can act as compatibilizers or plasticizers. As a compatibilizer, it can improve the miscibility of immiscible polymers, leading to materials with improved mechanical properties. As a plasticizer, it can increase the flexibility and reduce the brittleness of rigid polymers. The long stearyl chains can interact with the polymer matrix, while the polar citrate core can provide sites for specific interactions, leading to a complex interplay of effects that warrants further investigation.

Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and control the behavior of this compound in various systems, it is essential to study its dynamic processes in real-time. Advanced in-situ characterization techniques will play a pivotal role in this endeavor.

Techniques such as synchrotron X-ray scattering and neutron scattering can be used to probe the self-assembly and crystallization of this compound at the nanoscale. mdpi.comresearchgate.net This will provide valuable insights into how it forms different structures, such as micelles, liquid crystals, or crystalline networks, under different conditions. For instance, in-situ Raman spectroscopy can be employed to monitor the co-crystallization process of this compound with other molecules, revealing the nature of the intermolecular interactions. nih.govmdpi.com

The dynamics of this compound at interfaces are also of great interest, particularly for its role in emulsions and coatings. cmu.eduresearchgate.net Techniques like neutron reflectometry and sum-frequency generation spectroscopy can provide detailed information about the structure and orientation of this compound molecules at the oil-water or air-water interface. This will help to elucidate the mechanisms by which it stabilizes emulsions and modifies surface properties.

Role in Bio-Inspired Materials and Self-Healing Systems

The amphiphilic nature of this compound makes it an attractive building block for the creation of bio-inspired materials and self-healing systems. Nature abounds with examples of self-assembling molecules that form complex and functional structures, and this compound has the potential to mimic some of these systems.

For instance, it could be used to create vesicles or liposomes for drug delivery applications, similar to the lipid bilayers that form cell membranes. The long stearyl chains would form the hydrophobic core of the bilayer, while the polar citrate head groups would be exposed to the aqueous environment. By modifying the citrate head group, it may be possible to introduce specific functionalities, such as targeting ligands or stimuli-responsive groups.

The development of self-healing materials is another exciting area of research. nih.gove3s-conferences.org By incorporating reversible bonds, such as hydrogen bonds or dynamic covalent bonds, into polymers derived from this compound, it may be possible to create materials that can repair themselves after being damaged. nih.govmdpi.comresearchgate.net The long alkyl chains could also contribute to the self-healing process through interdigitation and van der Waals interactions. This could lead to the development of more durable and sustainable materials for a variety of applications.

Contributions to Circular Economy Principles in Chemical Manufacturing

The transition to a circular economy, where resources are reused and waste is minimized, is a major challenge for the chemical industry. This compound, being derived from renewable resources (citric acid and stearyl alcohol, which can be obtained from biomass), is well-positioned to contribute to this transition. mdpi.com

Future research will focus on developing more sustainable and efficient processes for the synthesis of this compound. This includes the use of green catalysts, solvent-free reaction conditions, and processes that minimize energy consumption. wipo.intaiche.org Life cycle assessment will be a crucial tool for evaluating the environmental impact of different production routes and identifying areas for improvement.

Furthermore, the biodegradability of this compound and its derivatives will be a key advantage in a circular economy. mdpi.com Materials that can be safely returned to the biosphere at the end of their life will help to close the loop and reduce the accumulation of persistent waste. Research into the biodegradation pathways of these materials and their impact on the environment will be essential for ensuring their long-term sustainability. The potential for chemical recycling of this compound-based polymers will also be an important area of investigation, offering a route to recover the monomer units and create a truly circular material flow. sp-edge.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2-distearyl citrate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is synthesized via esterification of citric acid with stearyl alcohol. A one-step ester exchange reaction using catalysts like organic tin (e.g., dibutyltin dilaurate) improves yield (>98%) and reduces reaction temperatures . Key parameters include stoichiometric control of stearyl alcohol to citric acid (2:1 molar ratio), inert atmosphere to prevent oxidation, and post-synthesis purification via recrystallization or column chromatography. Characterization via FT-IR (C=O ester peaks at 1730–1750 cm⁻¹) and elemental analysis (C, H, O ratios) confirms structure .

Q. How can researchers validate the purity and stability of this compound in lipid-based formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for quantification, as demonstrated for structurally similar distearyl derivatives (e.g., recovery rates of 89–94% in lipid matrices) . Stability studies should include accelerated thermal degradation (e.g., 40–60°C for 4–8 weeks) and monitor hydrolysis products (citric acid, stearyl alcohol) via gas chromatography-mass spectrometry (GC-MS). For lipid nanoparticles, dynamic light scattering (DLS) and zeta potential measurements assess colloidal stability .

Q. What are the standard biocompatibility assays for evaluating this compound in pharmacological applications?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) on cell lines (e.g., HEK-293, HepG2) at concentrations ≤10 µM. For in vivo safety, follow OECD guidelines: administer distearyl citrate ester mixtures (up to 9.5% w/w in diet) to Sprague-Dawley rats over 28 days, monitoring maternal/developmental toxicity and organ histopathology . Include negative controls (vehicle-only) and positive controls (e.g., cisplatin for cytotoxicity).

Advanced Research Questions

Q. How does this compound function as a compatibilizer in polymer blends, and what mechanistic studies support this role?

  • Methodological Answer : As a polyfunctional compatibilizer, this compound reduces interfacial tension in immiscible polymer blends (e.g., polypropylene/polyethylene). Mechanistic studies involve:

  • Morphological Analysis : Scanning electron microscopy (SEM) to observe phase dispersion.
  • Rheometry : Measure melt viscosity reduction (10–30% at 0.5–2 wt% additive).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >250°C) and carbonization residues (e.g., 22–39% at 600°C for related distearyl ketones) .
  • Molecular Dynamics Simulations : Model ester group interactions with polymer chains to predict compatibility .

Q. What experimental designs are suitable for studying this compound’s electrochemical performance in lithium-ion battery additives?

  • Methodological Answer : Incorporate this compound (0.1–1 wt%) into electrolyte formulations (e.g., 1 M LiPF₆ in EC/DMC). Electrochemical testing includes:

  • Cyclic Voltammetry (CV) : Scan from 3.0–5.0 V vs. Li/Li⁺ to identify oxidation peaks (CEI formation).
  • Impedance Spectroscopy (EIS) : Monitor interfacial resistance (Rₛₑᵢ) after 50 charge-discharge cycles.
  • Post-Mortem Analysis : Use X-ray photoelectron spectroscopy (XPS) to characterize CEI composition (e.g., LiF, Li₂CO₃) on cathode surfaces . Computational screening (DFT) predicts HOMO-LUMO gaps and redox potentials for additive optimization .

Q. How can contradictory data on this compound’s thermal degradation be resolved in material studies?

  • Methodological Answer : Discrepancies in decomposition profiles (e.g., Broido’s method vs. Kissinger analysis) arise from experimental conditions. Standardize protocols:

  • TGA : Heating rate 10°C/min under N₂ (50 mL/min), sample mass ≤5 mg.
  • Kinetic Modeling : Compare activation energies (Eₐ) from multiple models (e.g., Flynn-Wall-Ozawa).
  • Synchrotron XRD : Track real-time structural changes during pyrolysis (e.g., carbonization vs. volatile release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.